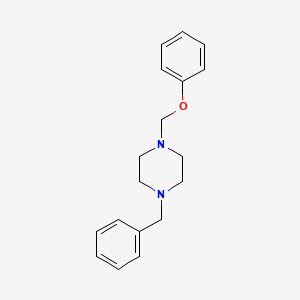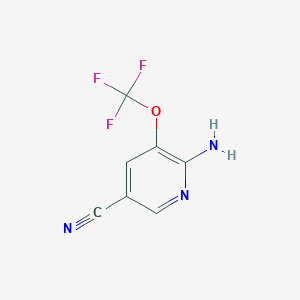
6-Amino-5-(trifluoromethoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE is a chemical compound with the molecular formula C7H4F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the amino group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The amino and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE include other trifluoromethoxy-substituted pyridines and amino-substituted pyridines. Examples include:
- 2-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE
- 4-AMINO-3-(TRIFLUOROMETHOXY)PYRIDINE
Uniqueness
What sets 6-AMINO-5-(TRIFLUOROMETHOXY)PYRIDINE-3-CARBONITRILE apart from similar compounds is the specific positioning of the trifluoromethoxy and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H4F3N3O |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
6-amino-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13) |
Clave InChI |
IYQZOMDFKGELJG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1OC(F)(F)F)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


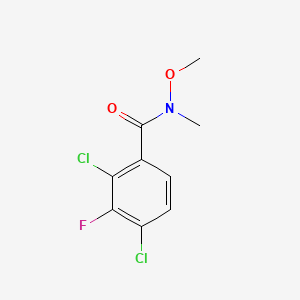
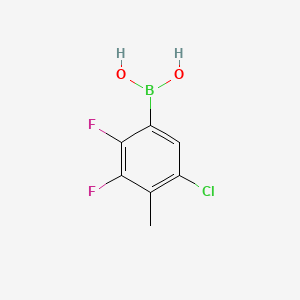
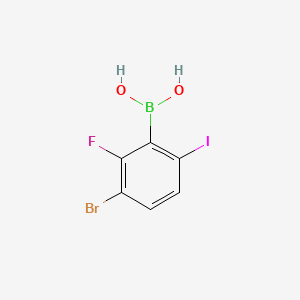
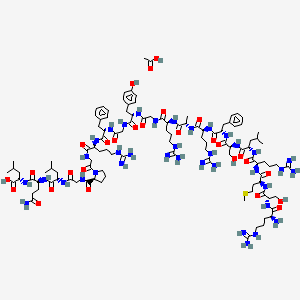
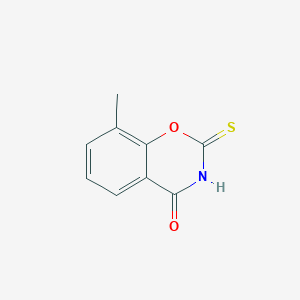
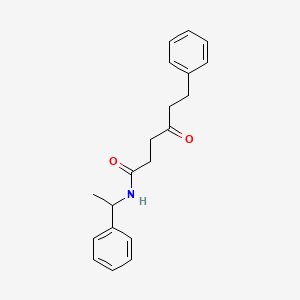
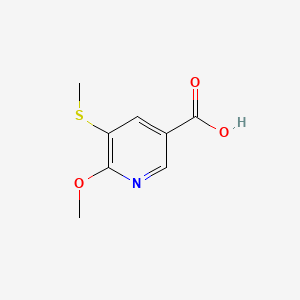
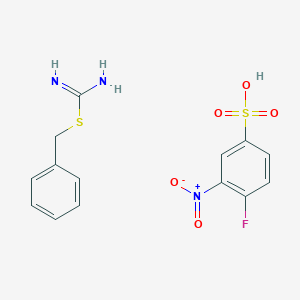
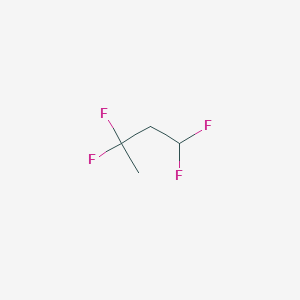
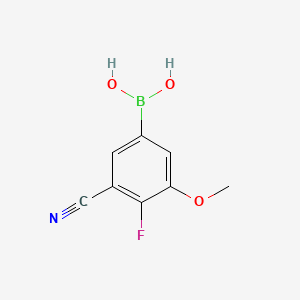
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
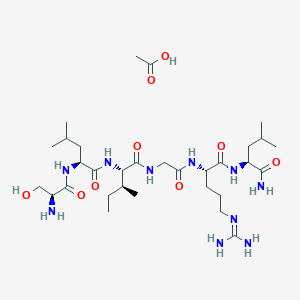
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
